Selonsertib
Overview
Description
Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with therapeutic potential for fibrotic diseases . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
Selonsertib is a polycyclic aromatic compound, and its structure includes a benzene ring linked to an imidazole ring . Further molecular structure analysis is not available in the retrieved literature.Physical And Chemical Properties Analysis
Selonsertib is rapidly and effectively absorbed into the systemic circulation after oral treatment, with a Tmax of 0.5 h and oral bioavailability of 74% . Renal excretion is a minor pathway of Selonsertib elimination .Scientific Research Applications
Treatment of Fibrotic Diseases : Selonsertib has therapeutic potential for fibrotic diseases, as indicated by a phase I study that evaluated its safety, tolerability, pharmacokinetics, and food effect in healthy subjects. The study supported further clinical development of Selonsertib due to its favorable pharmacokinetic profile, suitable for once-daily dosing without regard to food (Nelson et al., 2020).
Kidney Protection in Chronic Kidney Disease (CKD) : Research on hypertensive, secondary glomerulosclerosis CKD models showed that Selonsertib, when combined with enalapril, reduces glomerulosclerosis, attenuates kidney function decline, and reduces podocyte loss more effectively than either agent alone, suggesting a nonhemodynamic mechanism of action (Badal et al., 2022).
Antagonizing Multidrug Resistance in Cancer : Selonsertib has been found to significantly reverse multidrug resistance (MDR) mediated by ABCB1 and ABCG2 transporters in cancer cells, potentially offering a novel treatment strategy in combination with antineoplastic drugs (Ji et al., 2019).
Treatment of Nonalcoholic Steatohepatitis (NASH) : Clinical trials evaluated the anti-fibrotic effect of Selonsertib in patients with NASH, though the results did not meet the primary efficacy endpoint. However, Selonsertib showed pharmacodynamic activity, suggesting the potential for further research in this area (Harrison et al., 2020).
Effects in Diabetic Kidney Disease : A phase 2 trial indicated that Selonsertib might slow the progression of diabetic kidney disease. Although the primary endpoint was not met, post hoc analyses suggested potential therapeutic effects (Chertow et al., 2019).
Interaction with Human Serum Albumin : Studies elucidated the binding characteristics and dynamic behaviors of Selonsertib's interaction with human serum albumin, emphasizing its biological transport and accumulation in the blood plasma (Baig et al., 2022).
Inhibition of Liver Fibrosis : Selonsertib was found to inhibit liver fibrosis by suppressing the growth and proliferation of hepatic stellate cells and inducing apoptosis, thereby blocking the ASK1/MAPK pathway (Yoon et al., 2020).
Potential in Pulmonary Arterial Hypertension (PAH) : Clinical trials investigated the efficacy, safety, and tolerability of Selonsertib in patients with PAH, though it did not lead to significant reductions in pulmonary vascular resistance or clinical improvement (Rosenkranz et al., 2021).
Application in Acute Liver Failure (ALF) : Selonsertib has shown potential for ALF therapy, particularly in the early stages, by attenuating JNK-mediated mitochondrial translocation and rescuing mitochondrial damage in macrophages (Lou et al., 2021).
Investigation as a CDK6 Inhibitor : Research into the binding affinity and inhibitory potential of Selonsertib toward CDK6 suggested its potential use in addressing CDK6-related human pathologies, providing an opportunity for drug repurposing (Baig et al., 2022).
Osteoarthritis Treatment : Selonsertib exhibited anti-arthritic effects in a rat model of osteoarthritis, preventing inflammatory reactions and cartilage degradation in chondrocytes and highlighting its therapeutic potential in OA treatment (Yan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDDLAAKOYYGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Selonsertib | |
CAS RN |
1448428-04-3 | |
Record name | Selonsertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selonsertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14916 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELONSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.